molecular formula C8H6F2O3 B1304030 2,4-Difluorophenylglyoxal hydrate CAS No. 79784-36-4

2,4-Difluorophenylglyoxal hydrate

Cat. No. B1304030
CAS RN: 79784-36-4
M. Wt: 188.13 g/mol
InChI Key: BILNRTMGRXGXSV-UHFFFAOYSA-N
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Description

2,4-Difluorophenylglyoxal hydrate is a chemical compound with the empirical formula C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of biologically active 1,2,4-triazine derivatives and also as a pharmaceutical intermediate .


Molecular Structure Analysis

The SMILES string of 2,4-Difluorophenylglyoxal hydrate is [H]O [H].FC1=C (C=CC (F)=C1)C (C ([H])=O)=O . This indicates that the molecule consists of a phenyl ring with two fluorine atoms at positions 2 and 4, and a glyoxal group attached to the phenyl ring.


Physical And Chemical Properties Analysis

2,4-Difluorophenylglyoxal hydrate is a solid compound . Its molecular weight is 188.13 g/mol . The InChI code for this compound is 1S/C8H4F2O2.H2O/c9-5-1-2-6 (7 (10)3-5)8 (12)4-11;/h1-4H;1H2 .

Scientific Research Applications

Synthesis of Biologically Active 1,2,4-Triazine Derivatives

“2,4-Difluorophenylglyoxal hydrate” can be used in the synthesis of biologically active 1,2,4-triazine derivatives . These derivatives have been studied for their potential applications in medicinal chemistry due to their wide range of biological activities.

Pharmaceutical Intermediate

This compound can also be used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of

Mechanism of Action

While the specific mechanism of action for 2,4-Difluorophenylglyoxal hydrate is not mentioned, it’s worth noting that DPP-4 inhibitors, which have structural similarities to this compound, work by increasing the levels of active GLP-1 and GIP by inhibiting DPP-4 enzymatic activity. This improves hyperglycemia in a glucose-dependent manner by increasing serum insulin levels and decreasing serum glucagon levels .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS classification . It has the signal word “Danger” and the hazard statement H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILNRTMGRXGXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382025
Record name 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorophenylglyoxal hydrate

CAS RN

79784-36-4
Record name 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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